molecular formula C9H18BrNO3 B13501362 Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Cat. No.: B13501362
M. Wt: 268.15 g/mol
InChI Key: YMJWKZHQIXLQBE-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxypropyl group. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, the tert-butyl group is cleaved, releasing the free amine . This process is facilitated by the resonance stabilization of the resulting carbocation and the elimination of the trifluoroacetate ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is unique due to its combination of a bromine atom and a methoxy group, which allows for diverse chemical modifications. Its stability and ease of removal make it an ideal protecting group for amines in complex synthetic pathways .

Properties

Molecular Formula

C9H18BrNO3

Molecular Weight

268.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

YMJWKZHQIXLQBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)OC

Origin of Product

United States

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